molecular formula C15H14O3 B12084632 Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate

Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B12084632
M. Wt: 242.27 g/mol
InChI Key: KZLUXMHDAXGFLA-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a hydroxyl group at the 5-position, a methyl group at the 2'-position, and a methyl ester at the 3-position of the biphenyl scaffold. Its structural uniqueness arises from the interplay of electron-donating (methyl) and polar (hydroxyl) substituents, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 3-hydroxy-5-(2-methylphenyl)benzoate

InChI

InChI=1S/C15H14O3/c1-10-5-3-4-6-14(10)11-7-12(15(17)18-2)9-13(16)8-11/h3-9,16H,1-2H3

InChI Key

KZLUXMHDAXGFLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques such as the Wurtz–Fittig reaction, Ullmann reaction, and other metal-catalyzed coupling reactions. These methods are chosen based on their efficiency, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate ester groups play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Methyl 5-(((2',3'-O-isopropylideneadenosyl)thio)methyl)-[1,1'-biphenyl]-3-carboxylate (Compound 4p)

  • Substituents: A thio-linked adenosine group at the 5-position and a methyl ester at the 3-position.
  • Synthesis : Synthesized via nucleophilic substitution (77% purity, 73% yield) using methyl 5-(bromomethyl)-[1,1'-biphenyl]-3-carboxylate as a precursor .
  • Application : Demonstrated inhibitory activity against SARS-CoV-2 Nsp14 methyltransferase, highlighting the role of bulky substituents in targeting viral enzymes .

3'-Hydroxy-2-methyl-[1,1'-biphenyl]-3-carboxylic acid

  • Substituents : Hydroxyl at the 3'-position, methyl at the 2-position, and a carboxylic acid at the 3-position.
  • Similarity : Structural similarity score of 1.00 to the target compound, differing primarily in substituent positions and the absence of an ester group .

Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate

  • Substituents : Trifluoromethyl group at the 4'-position and methyl ester at the 3-position.
  • Electronic Effects : The electron-withdrawing trifluoromethyl group increases electrophilicity, altering reactivity in cross-coupling reactions compared to the electron-donating methyl group in the target compound .

Research Findings and Implications

Substituent Position and Bioactivity : The hydroxyl group at the 5-position in the target compound may enhance hydrogen-bonding interactions in biological systems, contrasting with the 3'-hydroxy analogue’s reduced membrane permeability .

Electron-Donating vs. Withdrawing Groups : The methyl group (electron-donating) in the target compound stabilizes the biphenyl core, whereas trifluoromethyl groups () increase electrophilicity, favoring reactions with nucleophiles .

Synthetic Efficiency : Suzuki-Miyaura coupling () offers high yields for biphenyl synthesis, while carbodiimide-mediated esterification () requires additional deprotection steps, reducing overall efficiency .

Biological Activity

Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family, characterized by a biphenyl core with a hydroxyl group at the 5-position, a methyl group at the 2'-position, and a carboxylate ester group at the 3-position. Its molecular formula is C15H14O3, and it has a molecular weight of 242.27 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies suggest that it may inhibit the production of pro-inflammatory cytokines and mediators, potentially through modulation of signaling pathways such as NF-kB and MAPK. This activity could make it beneficial in treating inflammatory diseases.

Antioxidant Activity

This compound demonstrates antioxidant activity , which is crucial for protecting cells from oxidative stress. Its ability to scavenge free radicals has been linked to its phenolic structure, contributing to its potential therapeutic applications in oxidative stress-related conditions.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects , possibly by reducing neuronal apoptosis and promoting neuronal survival in models of neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of neuroinflammatory responses.

The biological activities of this compound are attributed to its structural features:

  • Hydroxyl Group : Facilitates hydrogen bonding and enhances solubility in biological systems.
  • Carboxylate Ester Group : May play a role in receptor binding and interaction with biological macromolecules.
  • Biphenyl Core : Provides unique electronic properties that can influence reactivity and binding affinity.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC15H14O3Antimicrobial, Anti-inflammatory
Methyl 5-hydroxy-2-methylbenzoateC10H12O3Antioxidant
Methyl 2-hydroxy-5-methylbenzoateC10H12O3Antimicrobial

This table highlights the diverse biological activities associated with similar compounds, emphasizing the unique profile of this compound.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones indicating its potential as a natural antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanisms

A research article in the journal Inflammation Research explored the anti-inflammatory effects of this compound in murine models. Results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with this compound .

Case Study 3: Neuroprotection

In experimental models simulating neurodegeneration, this compound demonstrated protective effects on neuronal cells against oxidative stress-induced apoptosis. The findings were published in Neuroscience Letters, highlighting its potential for therapeutic use in neurodegenerative diseases .

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